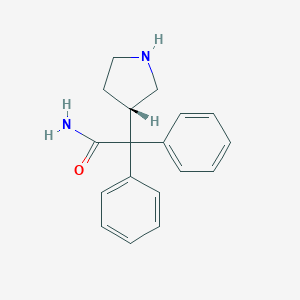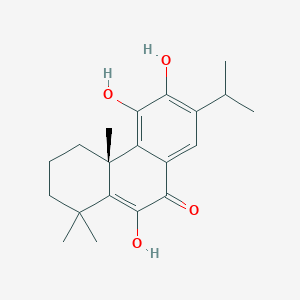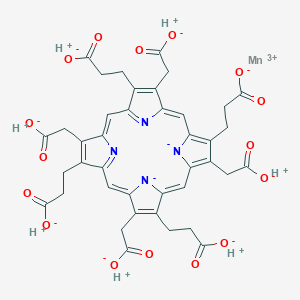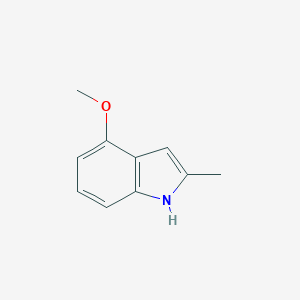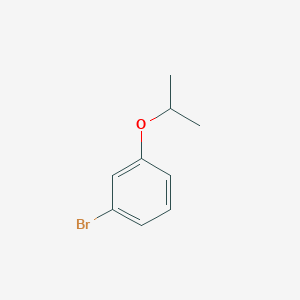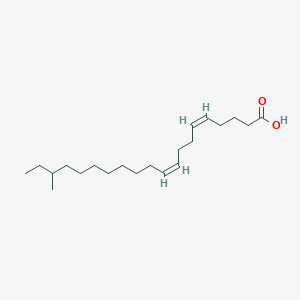
18-Methyl-5,9-eicosadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is present in small amounts in mammalian tissues and is synthesized from dietary linoleic acid. Mead acid has been found to have various important roles in biological processes, including cell signaling, inflammation, and immune function.
Mechanism Of Action
The mechanism of action of Mead acid is not fully understood, but it is believed to be related to its ability to modulate the activity of various enzymes and signaling pathways. Mead acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Mead acid has also been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Biochemical And Physiological Effects
Mead acid has various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Mead acid has also been shown to improve insulin sensitivity and reduce blood glucose levels. Additionally, Mead acid has been found to have a positive effect on immune function, improving the activity of natural killer cells and T cells. Mead acid has also been shown to have a positive effect on brain health, improving cognitive function and reducing the risk of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Mead acid has several advantages for lab experiments. It is readily available and can be synthesized from linoleic acid, which is widely available. Mead acid is also stable and can be stored for long periods without degradation. However, Mead acid has some limitations for lab experiments. It is expensive to synthesize, and its low abundance in mammalian tissues makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for Mead acid research. One area of interest is the role of Mead acid in the regulation of lipid metabolism and its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of Mead acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to elucidate the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, Mead acid is a polyunsaturated fatty acid that has various important roles in biological processes. It is synthesized from linoleic acid and has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Further research is needed to fully understand the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
Synthesis Methods
Mead acid is synthesized from linoleic acid, an essential fatty acid that is obtained from the diet. The conversion of linoleic acid to Mead acid occurs via a series of enzymatic reactions that involve desaturation and elongation. The first step involves the desaturation of linoleic acid to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then elongated to dihomo-gamma-linolenic acid (DGLA) by the enzyme elongase. Finally, DGLA is desaturated to Mead acid by the enzyme delta-5-desaturase.
Scientific Research Applications
Mead acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Studies have suggested that Mead acid may be useful in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
properties
CAS RN |
133530-15-1 |
|---|---|
Product Name |
18-Methyl-5,9-eicosadienoic acid |
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(5Z,9Z)-18-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h4-5,11,13,20H,3,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-4-,13-11- |
InChI Key |
ZCRBEWRYMZXYQH-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)CCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
synonyms |
18-Me-5,9-EIDA 18-methyl-5,9-eicosadienoic acid 18-methyl-5,9-icosadienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



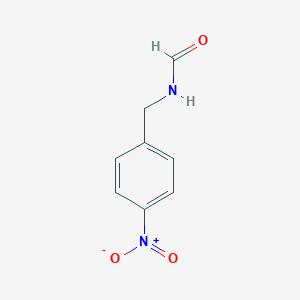

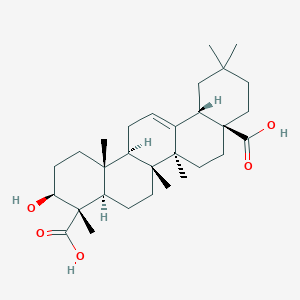


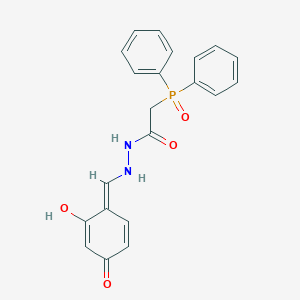
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)

